Cyheptamide

Catalog No.
S524767
CAS No.
7199-29-3
M.F
C16H15NO
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyheptamide

CAS Number

7199-29-3

Product Name

Cyheptamide

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18)

InChI Key

APBVLLORZMAWKI-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Cyheptamide; AY 8682; AY-8682

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N

Description

The exact mass of the compound Cyheptamide is 237.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Cholestasis:

Understanding Serotonin Function:

Serotonin is a neurotransmitter involved in various functions like mood, sleep, and digestion. Early research explored Cyheptamide's potential effects on serotonin. Studies investigated its interaction with serotonin receptors in animal models []. However, the development of more specific drugs has superseded this line of research.

Cyheptamide is a chemical compound with the molecular formula C₁₆H₁₅NO. It is classified as an anticonvulsant agent and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structure that includes a bicyclic system, which contributes to its biological activity and interaction with various biological targets.

, particularly in the presence of acids. For instance, treatment with concentrated sulfuric acid can lead to the formation of dibenzo[a,d]cycloheptenylium ions, which are intensely colored products indicative of structural transformation . Furthermore, cyheptamide exhibits a catemer-to-dimer structural transformation upon heating, which alters its solid-state properties and may influence its reactivity and applications .

Research indicates that cyheptamide possesses significant anticonvulsant activity. Studies comparing its potency with other anticonvulsants, such as carbamazepine and phenytoin, reveal that cyheptamide shares certain stereochemical features that enhance its efficacy in managing seizure disorders . Additionally, its hydrophobic groups allow for effective interaction with biological membranes, facilitating its therapeutic effects.

The synthesis of cyheptamide can be achieved through various methods. One efficient approach involves the use of sodium borohydride in a controlled reaction environment, which allows for large-scale production . Other methods may include catalytic processes or modifications of precursor compounds to yield cyheptamide with high purity and yield.

Cyheptamide's primary application lies in its use as an anticonvulsant medication. Its ability to modulate neuronal excitability makes it a candidate for treating epilepsy and other seizure-related conditions. Beyond its medicinal uses, cyheptamide's unique structural properties may also find applications in materials science and organic synthesis.

Interaction studies have highlighted cyheptamide's potential to form complexes with various biological targets. Its interactions with neurotransmitter receptors and ion channels are critical for understanding its mechanism of action as an anticonvulsant. Furthermore, research into its binding affinities and pharmacokinetics could provide insights into optimizing its therapeutic profile.

Cyheptamide shares structural and functional similarities with several other compounds in the realm of anticonvulsants. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
CyheptamideBicyclic systemAnticonvulsantCatemer-dimer transformation; unique stereochemistry
CarbamazepineDibenzazepineAnticonvulsantEstablished clinical use; multiple formulations
PhenytoinHydantoin derivativeAnticonvulsantExtensive clinical history; varied solubility
LamotriginePhenyltriazineAnticonvulsantBroad spectrum efficacy; multiple mechanisms

Cyheptamide's distinctive catemer-dimer structural transformation sets it apart from these similar compounds, potentially influencing its pharmacological properties and applications. The combination of its unique structure and biological activity positions it as a compound of interest for further research in medicinal chemistry.

Starting Materials and Reaction Mechanisms

The synthesis of Cyheptamide (10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide) primarily relies on the dibenzo[a,d]cycloheptene core structure, which serves as the fundamental scaffold for subsequent functionalization [1] [2]. The most significant synthetic approach begins with dibenzosuberone as the key starting material, which undergoes a series of transformations to yield the target carboxamide [3].

The primary synthetic pathway involves the initial conversion of dibenzosuberone to 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid through a carbonation reaction [4] [3]. This transformation proceeds via the formation of a sodium ketyl intermediate, followed by carbon dioxide incorporation. The sodium ketyl is generated through the reduction of dibenzosuberone with sodium metal in an aprotic solvent system, creating a highly nucleophilic carbon center capable of attacking carbon dioxide [3].

The reaction mechanism involves several critical steps. Initially, the carbonyl group of dibenzosuberone undergoes single-electron reduction to form a radical anion, which subsequently abstracts a second electron to generate the dianion (ketyl). This highly reactive intermediate then undergoes nucleophilic attack on carbon dioxide, forming a carboxylate salt that is subsequently protonated during workup to yield the hydroxy acid [4] [3].

A particularly important mechanistic aspect involves the subsequent conversion of the hydroxy acid to the unsaturated carboxylic acid derivative through acid-catalyzed dehydration. This transformation has been extensively studied using deuterium labeling experiments, which revealed that the reaction proceeds via a transannular 1,5-hydride transfer mechanism [4] [3]. The deuterium isotope effect studies demonstrated a KH/KD value of 2.76, indicating that the hydride transfer step is rate-determining [3].

The mechanism of this dehydration reaction involves the initial protonation of the hydroxyl group, followed by water elimination to generate a carbocation intermediate. Rather than proceeding through a simple deprotonation pathway, the reaction involves a transannular hydride shift from one of the benzylic positions to the electron-deficient carbon center [4] [3]. This unusual mechanism is facilitated by the conformational flexibility of the seven-membered ring system and the destabilizing effect of the electron-withdrawing carboxyl group on the carbocation intermediate [3].

Alternative starting materials include 2-phenethyl-benzoyl chloride, which can be cyclized under Friedel-Crafts acylation conditions to form the dibenzosuberone core [5]. This approach involves the intramolecular acylation of the aromatic ring, creating the seven-membered ring system in a single step. However, this route typically provides lower yields compared to the dibenzosuberone-based approach [5].

The conversion of the carboxylic acid to the carboxamide can be achieved through several methods. The most straightforward approach involves the formation of an acid chloride intermediate followed by treatment with ammonia or an amine. Alternatively, the carboxylic acid can be converted to the carboxamide through the use of coupling reagents such as ethyl chloroformate in the presence of triethylamine, followed by treatment with ammonia [6] [7].

Optimization Strategies for Yield and Purity

The optimization of Cyheptamide synthesis requires careful control of multiple reaction parameters to achieve high yields and purity. Temperature control represents one of the most critical factors, particularly for the dehydration step where maintaining 110.6°C ensures optimal reaction rates while minimizing side product formation [3]. Deviations from this temperature can lead to incomplete conversion at lower temperatures or increased decomposition at higher temperatures.

Catalyst loading optimization is essential for the acid-catalyzed dehydration reaction. Studies have shown that 5-10 mol% of p-toluenesulfonic acid monohydrate provides the optimal balance between reaction rate and selectivity [3]. Higher catalyst loadings can lead to over-reaction and the formation of unwanted side products, while insufficient catalyst results in incomplete conversion and extended reaction times.

Solvent selection plays a crucial role in determining both yield and purity. For the dehydration reaction, anhydrous toluene has been identified as the optimal solvent due to its ability to form an azeotrope with water, facilitating the removal of water formed during the reaction [3]. The use of a Dean-Stark apparatus in conjunction with toluene ensures complete water removal, driving the equilibrium toward product formation and achieving yields of 72-93% [3].

For the hydrogenation steps, acetic acid containing perchloric acid has been found to provide optimal results, with palladium on charcoal serving as the catalyst [3]. The acidic medium facilitates the reduction process while the perchloric acid helps maintain the catalyst activity. Reaction conditions of 45 psi hydrogen pressure at room temperature for 2-2.5 hours provide yields of 80-85% [3].

Reaction time optimization is critical to prevent over-reaction and decomposition. For most cyclization reactions, 1-2 hours at the optimal temperature provides complete conversion while minimizing side product formation [3]. Extended reaction times can lead to the formation of dimeric products and other unwanted side reactions [3].

Atmosphere control through the use of nitrogen or argon prevents oxidative side reactions that can lead to impurity formation. This is particularly important for reactions involving organometallic intermediates or when handling moisture-sensitive reagents [3]. The use of anhydrous conditions and inert atmosphere can improve both yield and purity by 10-15% compared to reactions performed under ambient conditions.

Reagent concentration optimization requires balancing reaction rate with selectivity. Studies have shown that substrate concentrations of 0.02-0.05 M provide optimal results, with higher concentrations leading to increased side reactions and lower concentrations resulting in extended reaction times [8]. The use of high-dilution conditions can be particularly beneficial for cyclization reactions where intermolecular side reactions are competing with the desired intramolecular cyclization.

The order of reagent addition can significantly impact both yield and purity. For the carboxamide formation, the sequential addition of ethyl chloroformate followed by the amine provides superior results compared to simultaneous addition [6]. This approach minimizes the formation of symmetric urea byproducts that can be difficult to remove during purification.

Purification strategies must be carefully designed to remove both unreacted starting materials and side products. The use of selective crystallization from appropriate solvent systems can provide high-purity products with minimal loss of yield. For example, crystallization from aqueous ethanol provides Cyheptamide with purities exceeding 98% while maintaining yields above 90% [3].

Alternative Synthetic Routes

Several alternative synthetic routes to Cyheptamide have been developed to address specific synthetic challenges or to provide access to the compound when certain starting materials are unavailable. These alternative approaches often involve different retrosynthetic strategies or utilize distinct synthetic methodologies.

One significant alternative route involves the direct functionalization of the dibenzo[a,d]cycloheptene core structure. This approach begins with the preparation of 5H-dibenzo[a,d]cycloheptene through various cyclization methods, followed by selective functionalization at the 5-position . The cyclization can be achieved through Friedel-Crafts alkylation using appropriate precursors, although this method typically requires harsh reaction conditions and provides modest yields .

The nitrile hydrolysis route represents another alternative pathway, although it presents certain challenges. This approach involves the preparation of dibenzo[a,d]cycloheptene-5-carbonitrile followed by hydrolysis to the corresponding carboxylic acid [4] [3]. However, the hydrolysis step is problematic because it typically produces mixtures of the carboxylic acid and carboxamide, with the carboxamide often predominating regardless of the hydrolysis conditions employed [3]. This characteristic actually makes the nitrile hydrolysis route potentially attractive for direct carboxamide synthesis, although product separation and purification remain challenging.

The organolithium route provides another viable alternative, particularly for the synthesis of the carboxylic acid intermediate. This approach involves the preparation of 5-lithio-10,11-dihydro-5H-dibenzo[a,d]cycloheptene from the corresponding chloro compound, followed by carbonation with carbon dioxide [3]. The organolithium intermediate can be prepared through halogen-metal exchange reactions using n-butyl lithium or tert-butyl lithium as the base [3]. This route consistently provides yields exceeding 85% for the carboxylic acid formation [3].

A particularly interesting alternative involves the use of photoredox catalysis for the construction of the dibenzo[a,d]cycloheptene core. This approach utilizes visible light photocatalysis to promote cyclization reactions that would otherwise require harsh thermal conditions [10]. The photoredox methodology can provide improved selectivity and milder reaction conditions compared to traditional thermal cyclization methods.

The Suzuki-Miyaura coupling approach represents a modern alternative for constructing the dibenzo framework. This method involves the preparation of appropriately substituted aryl halides and boronic acids, followed by palladium-catalyzed cross-coupling to form the biphenyl intermediate [11]. Subsequent cyclization can then be achieved through various methods to complete the dibenzo[a,d]cycloheptene core construction.

Flow chemistry represents an emerging alternative approach that can provide advantages in terms of safety, scalability, and reaction control. Continuous flow reactors can maintain precise temperature and residence time control, leading to improved yields and reduced side product formation [12]. The use of flow chemistry is particularly advantageous for reactions involving hazardous reagents or requiring precise temperature control.

Microwave-assisted synthesis has also been investigated as an alternative methodology. This approach can significantly reduce reaction times while maintaining or improving yields [12]. The use of microwave heating can provide more uniform heating compared to conventional thermal methods, leading to improved reaction selectivity and reduced side product formation.

Enzymatic approaches represent a potentially attractive alternative for specific transformations, particularly for the preparation of enantiomerically pure intermediates. While not directly applicable to the current Cyheptamide synthesis, enzymatic methods could be valuable for the preparation of chiral analogs or for specific functional group transformations [13].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of Cyheptamide presents numerous challenges that must be addressed to ensure safe, efficient, and economical manufacturing. These challenges span multiple domains including process engineering, safety considerations, quality control, and regulatory compliance.

Heat transfer limitations represent one of the most significant challenges in scaling up the synthesis. The dehydration reaction requires precise temperature control at 110.6°C, and maintaining uniform temperature distribution in large reactors can be difficult [14]. Large-scale reactors have lower surface area to volume ratios, making heat transfer less efficient and potentially leading to hot spots or incomplete conversion [14]. The implementation of enhanced mixing systems, such as high-efficiency impellers or static mixers, becomes essential to ensure adequate heat and mass transfer [14].

Mass transfer limitations also become more pronounced at industrial scale. The heterogeneous nature of several reaction steps, particularly those involving solid catalysts like palladium on charcoal, requires careful consideration of mass transfer rates [14]. The scale-up of heterogeneous reactions often requires the optimization of catalyst particle size, reactor design, and mixing conditions to maintain reaction efficiency [14].

Safety considerations become paramount at industrial scale due to the larger quantities of materials involved and the potential consequences of accidents. The synthesis involves several hazardous materials, including strong acids, organic solvents, and high-pressure hydrogen gas [10] [15]. The handling of p-toluenesulfonic acid at industrial scale requires specialized containment systems and personal protective equipment [15]. The hydrogenation step presents particular safety challenges due to the flammable nature of hydrogen gas and the need for high-pressure equipment [15].

The implementation of robust safety management systems becomes essential, including the installation of redundant safety systems, emergency shutdown procedures, and comprehensive operator training programs [10] [15]. The use of automated control systems can help minimize human exposure to hazardous materials while ensuring consistent process control [15].

Equipment requirements for industrial-scale production are substantially more complex than laboratory equipment. The synthesis requires specialized reactors capable of handling corrosive materials, high temperatures, and in some cases, high pressures [14]. The Dean-Stark apparatus used for water removal in laboratory synthesis must be replaced with more sophisticated distillation systems capable of handling large volumes while maintaining efficient water removal [14].

The need for precise temperature control requires the installation of advanced process control systems with multiple temperature sensors, automated heating and cooling systems, and fail-safe mechanisms [14]. The hydrogenation step requires high-pressure reactors with appropriate safety systems and hydrogen handling capabilities [14].

Quality control challenges are magnified at industrial scale due to the need for consistent product quality across large batches and the potential for batch-to-batch variations [16]. The development of robust analytical methods for real-time monitoring becomes essential to ensure consistent product quality [16]. The implementation of statistical process control systems can help identify and correct process variations before they impact product quality [16].

Impurity profiling becomes more complex at industrial scale due to the potential for new impurities to arise from equipment interactions, extended processing times, or slight variations in reaction conditions [16]. The development of comprehensive impurity profiles and validated analytical methods for their detection and quantification is essential for regulatory compliance [16].

Environmental considerations present significant challenges for industrial-scale production. The synthesis involves the use of organic solvents that must be recovered and recycled to minimize environmental impact and reduce costs [10]. The implementation of solvent recovery systems requires additional equipment and process steps but is essential for economical and environmentally responsible production [10].

Waste stream treatment becomes more complex at industrial scale due to the larger volumes involved and the potential for more diverse waste streams [10]. The development of effective waste treatment processes and the implementation of waste minimization strategies are essential for regulatory compliance and environmental responsibility [10].

Economic factors play a crucial role in determining the viability of industrial-scale production. Raw material costs, energy consumption, and labor requirements all scale differently and must be carefully optimized [14]. The implementation of process optimization strategies, including the use of alternative reagents or improved reaction conditions, can significantly impact the economics of production [14].

The regulatory landscape for pharmaceutical manufacturing adds another layer of complexity to industrial-scale production. The synthesis must comply with Good Manufacturing Practices guidelines, which require extensive documentation, validation of processes and analytical methods, and regular inspections [14]. The implementation of quality management systems and the maintenance of detailed batch records become essential for regulatory compliance [14].

Automation and process control systems become increasingly important at industrial scale to ensure consistent product quality, improve safety, and reduce labor costs [14] [15]. The implementation of advanced control systems can help optimize reaction conditions in real-time, reduce variability, and improve overall process efficiency [15].

Scalability studies must be conducted to identify potential bottlenecks and optimize process conditions for large-scale production. These studies typically involve the use of pilot-scale reactors to bridge the gap between laboratory and industrial scale [14]. The data from these studies is essential for the design of full-scale production facilities and for the development of robust operating procedures [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

237.115364102 g/mol

Monoisotopic Mass

237.115364102 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

193.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6R22P8K61P

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7199-29-3

Wikipedia

Cyheptamide

Dates

Modify: 2023-08-15
1: van Eeken CJ, Birtwhistle RD, Mulder D. Toxicological study of cyheptamide: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide (BS 7029). Arch Int Pharmacodyn Ther. 1970 Nov;188(1):79-85. PubMed PMID: 5485105.
2: Codding PW, Lee TA, Richardson JF. Cyheptamide and 3-hydroxy-3-phenacyloxindole: structural similarity to diphenylhydantoin as the basis for anticonvulsant activity. J Med Chem. 1984 May;27(5):649-54. PubMed PMID: 6716403.
3: Kraml M, Sestanj K, Dvornik D. Metabolism of the anticonvulsant 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxamide. I. Metabolic fate of (14C)cyheptamide in animals and man. Biochem Pharmacol. 1971 Sep;20(9):2327-38. PubMed PMID: 5163146.
4: Conway JM, Birnbaum AK, Marino SE, Cloyd JC, Remmel RP. A sensitive capillary GC-MS method for analysis of topiramate from plasma obtained from single-dose studies. Biomed Chromatogr. 2012 Sep;26(9):1071-6. doi: 10.1002/bmc.1749. Epub 2012 Jan 4. PubMed PMID: 22223467; PubMed Central PMCID: PMC3776594.
5: Jones GL, Amato RJ, Wimbish GH, Peyton GA. Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin. J Pharm Sci. 1981 Jun;70(6):618-20. PubMed PMID: 7252802.
6: Paglia G, D'Apolito O, Garofalo D, Scarano C, Corso G. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Dec 15;860(2):153-9. Epub 2007 Oct 25. PubMed PMID: 17996501.
7: Srirambhatla VK, Guo R, Price SL, Florence AJ. Isomorphous template induced crystallisation: a robust method for the targeted crystallisation of computationally predicted metastable polymorphs. Chem Commun (Camb). 2016 May 31;52(46):7384-6. doi: 10.1039/c6cc01710j. PubMed PMID: 27193234.
8: Jones GL, Amato RJ, Jones MF. alpha,alpha-Diphenylsuccinimide: evaluation of anticonvulsant and hydrophobic properties. J Pharm Sci. 1984 Mar;73(3):310-3. PubMed PMID: 6716236.
9: Cham BE, Sadowski B, O'Hagan JM, de Wytt CN, Bochner F, Eadie MJ. High performance liquid chromatographic assay of dexamethasone in plasma and tissue. Ther Drug Monit. 1980;2(4):373-7. PubMed PMID: 7222192.
10: Lensmeyer GL, Gidal BE, Wiebe DA. Optimized high-performance liquid chromatographic method for determination of lamotrigine in serum with concomitant determination of phenytoin, carbamazepine, and carbamazepine epoxide. Ther Drug Monit. 1997 Jun;19(3):292-300. PubMed PMID: 9200770.
11: Sheehan M, Haythorn P. Rapid gas chromatographic determination of underivatized theophylline in whole blood. J Chromatogr. 1976 Feb 18;117(2):392-8. PubMed PMID: 2615.
12: Soldin SJ, Hill JG. Rapid micromethod for measuring anticonvulsant drugs in serum by high-performance liquid chromatography. Clin Chem. 1976 Jun;22(6):856-9. PubMed PMID: 1277473.
13: Saavedra I, Pavani M, Estruch J, Galdámes D, Leyton S. [Determination of plasma lidocaine by gas-liquid chromatography]. Rev Med Chil. 1987 Jul;115(7):661-4. Spanish. PubMed PMID: 3453531.
14: Wimbish GH, Jones GL, Amato RJ, Peyton GA. Anticonvulsant activities and brain concentrations of cyheptamide and carbamazepine. Proc West Pharmacol Soc. 1980;23:75-9. PubMed PMID: 7403169.
15: Funcke AB, van Beek MC, van Hell G, Lavy UI, Timmerman H, Zandberg P. Cyheptamide. A pharmacological evaluation. Arch Int Pharmacodyn Ther. 1970 Sep;187(1):174-91. PubMed PMID: 4394698.
16: Kraml M, Dvornik D, Cosyns L. Colorimetric determination of C-10 hydroxylated metabolites of cyheptamide: application to absorption and enzyme induction studies in the rat. J Pharm Sci. 1972 Mar;61(3):408-12. PubMed PMID: 5013378.
17: Doorenbos HJ, de Jonge H, Corts GJ, Nauta WT. Investigation of cyheptamide, 10,11-dihydro-5H-dibenzo [a,d]cycloheptene-5-carboxamide (BS 7029). Pharm Weekbl. 1969 Jun 27;104(26):732-7. PubMed PMID: 5789020.

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